5-(azepan-1-ylsulfonyl)-2-chloro-N-(2-furylmethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

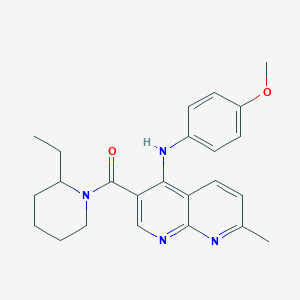

5-(azepan-1-ylsulfonyl)-2-chloro-N-(2-furylmethyl)benzamide, commonly known as AZD-3965, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a selective inhibitor of monocarboxylate transporter 1 (MCT1), which is responsible for the transport of lactate across the plasma membrane. MCT1 is overexpressed in several types of cancer cells, including breast, lung, and colon cancer, and plays a crucial role in their growth and survival. Inhibition of MCT1 by AZD-3965 has shown promising results in preclinical studies as a potential therapeutic strategy for cancer treatment.

科学的研究の応用

Phototronics in Piezoelectric Materials

The compound’s piezoelectric properties can be leveraged in the field of phototronics, which combines the effects of light (photo-) and electricity (-tronics). It can be used to manage carrier formation, separation, transportation, and recombination in optoelectronic devices such as photon detectors, solar cells, and LEDs. This application is particularly relevant in sensing, human-computer interfacing, and actuating nanorobotics .

High-Temperature Piezoelectric Devices

Due to its stability under high temperatures and stress, the compound can be used in the development of active piezoelectric devices that operate at temperatures up to 600°C and under high stress exceeding 250 MPa. These devices have applications in industrial ultrasound, aerospace, automotive, and micro-actuators .

Pharmaceutical Synthesis

In pharmaceutical research, the compound’s trifluoromethyl group is of interest. Trifluoromethyl-containing compounds have been used in the synthesis of various drugs, including those approved by the FDA. The unique chemical properties of the trifluoromethyl group make it a valuable pharmacophore in drug design .

Analgesic Drug Development

The compound’s derivatives have been explored for their potential as analgesics. Research into 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol derivatives, which share structural similarities with the compound , has shown promise in the design of pharmacophore models for pain relief .

Catalysis and Organic Synthesis

In the field of catalysis, the compound can be used in protodeboronation reactions, which are crucial for the formal anti-Markovnikov hydromethylation of alkenes. This transformation is valuable for the synthesis of complex organic molecules, including natural products and pharmaceuticals .

特性

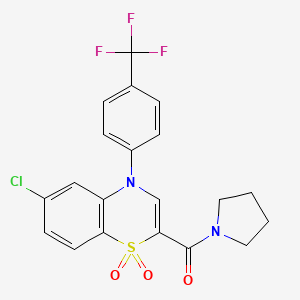

IUPAC Name |

[6-chloro-1,1-dioxo-4-[4-(trifluoromethyl)phenyl]-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClF3N2O3S/c21-14-5-8-17-16(11-14)26(15-6-3-13(4-7-15)20(22,23)24)12-18(30(17,28)29)19(27)25-9-1-2-10-25/h3-8,11-12H,1-2,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTQHIEODBNCBHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=C(C=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClF3N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(azepan-1-ylsulfonyl)-2-chloro-N-(2-furylmethyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-(azepan-1-yl)-2-oxoethyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2939230.png)

![5-(4-Chlorophenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine](/img/structure/B2939234.png)

![3-benzyl-6-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2939238.png)

![Methyl 2-(2-(8-(4-chlorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamido)benzoate](/img/structure/B2939241.png)

![6-Amino-4-(3,4-dimethoxyphenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2939242.png)

![6-(4-Chlorophenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2939245.png)